molecular formula C9H16F3N B7938298 1-[4-(Trifluoromethyl)cyclohexyl]ethan-1-amine

1-[4-(Trifluoromethyl)cyclohexyl]ethan-1-amine

Cat. No.: B7938298
M. Wt: 195.23 g/mol
InChI Key: FOZSBVXHRTVIJA-UHFFFAOYSA-N
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Description

1-[4-(Trifluoromethyl)cyclohexyl]ethan-1-amine is a chemical compound that has garnered significant interest in various fields of research. This compound is characterized by the presence of a trifluoromethyl group attached to a cyclohexyl ring, which is further connected to an ethanamine moiety. The unique structural features of this compound make it a valuable subject of study in both academic and industrial settings.

Preparation Methods

The synthesis of 1-[4-(Trifluoromethyl)cyclohexyl]ethan-1-amine typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclohexyl Ring: The initial step involves the formation of the cyclohexyl ring, which can be achieved through various cyclization reactions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced catalytic systems and continuous flow reactors.

Chemical Reactions Analysis

1-[4-(Trifluoromethyl)cyclohexyl]ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the trifluoromethyl group or the amine group is replaced by other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and selectivity.

Scientific Research Applications

1-[4-(Trifluoromethyl)cyclohexyl]ethan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and its role as a ligand in receptor binding studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the treatment of neurological disorders or as an anti-inflammatory agent.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 1-[4-(Trifluoromethyl)cyclohexyl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. It may act as an agonist or antagonist at various receptors, modulating signaling pathways and influencing cellular responses.

Comparison with Similar Compounds

1-[4-(Trifluoromethyl)cyclohexyl]ethan-1-amine can be compared with other similar compounds, such as:

    1-[4-(Trifluoromethyl)phenyl]ethan-1-amine: This compound has a phenyl ring instead of a cyclohexyl ring, which affects its chemical reactivity and biological activity.

    1-[4-(Trifluoromethyl)cyclohexyl]propan-1-amine:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[4-(trifluoromethyl)cyclohexyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16F3N/c1-6(13)7-2-4-8(5-3-7)9(10,11)12/h6-8H,2-5,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOZSBVXHRTVIJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC(CC1)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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